Peramivir Peramivir Peramivir is an antiviral agent developed by Biocryst Pharmaceuticals to treat influenza A/B. The development of peramivir has been supported by the US Department of Health and Human Services as part of the government's effort to prepare for a flu pandemic. Being an influenza virus neuraminidase inhibitor, peramivir works by preventing new viruses from emerging from infected cells. Due to the poor oral bioavailability, the oral formulation of the drug was previously abandoned by Johnson and Johnson Company. The injectable intravenous formulation of peramivir was approved by the FDA in September 2017 for the treatment of acute uncomplicated influenza to pediatric patients 2 years and older who have been symptomatic for no more than two days.
Peramivir is an inhibitor of the influenza neuraminidase enzyme and is used as therapy of acute symptomatic influenza A and B. Peramivir has not been associated with serum enzyme elevations during therapy or with clinically apparent liver injury.
Peramivir is a cyclopentane derivative with activity against influenza A and B viruses. Peramivir is a neuraminidase inhibitor which prevents normal processing of virus particles such that virus particles are not released from infected cells.
Brand Name: Vulcanchem
CAS No.: 330600-85-6
VCID: VC0539024
InChI: InChI=1S/C15H28N4O4/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19)/t9-,10+,11+,12?,13+/m0/s1
SMILES: CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C
Molecular Formula: C15H28N4O4
Molecular Weight: 328.41 g/mol

Peramivir

CAS No.: 330600-85-6

Cat. No.: VC0539024

Molecular Formula: C15H28N4O4

Molecular Weight: 328.41 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Peramivir - 330600-85-6

CAS No. 330600-85-6
Molecular Formula C15H28N4O4
Molecular Weight 328.41 g/mol
IUPAC Name (1S,2S,3S,4R)-3-(1-acetamido-2-ethylbutyl)-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C15H28N4O4/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19)/t9-,10+,11+,12?,13+/m0/s1
Standard InChI Key XRQDFNLINLXZLB-GKWMMFDUSA-N
Isomeric SMILES CCC(CC)C([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N=C(N)N)NC(=O)C
SMILES CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C
Canonical SMILES CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C
Appearance Solid powder

Chemical and Pharmacological Profile of Peramivir

Molecular Structure and Physicochemical Properties

Peramivir (C₁₅H₂₈N₄O₄; molecular weight 328.41 g/mol) features a cyclopentane core substituted with guanidino and hydrophobic groups that confer potent neuraminidase inhibition . The crystalline solid exhibits thermal stability up to 170–172°C with decomposition, and X-ray diffraction studies reveal a density of 1.39 g/cm³ . Aqueous solubility reaches 20 mg/mL at physiological pH, enabling intravenous formulation without precipitation risks . The compound's pKa of 4.08 facilitates protonation in lysosomal compartments, enhancing intracellular accumulation in infected respiratory epithelial cells .

Table 1: Key Physicochemical Properties of Peramivir

PropertyValue
Molecular FormulaC₁₅H₂₈N₄O₄
Molecular Weight328.41 g/mol
Melting Point170–172°C (decomposition)
Density1.39 g/cm³
Aqueous Solubility20 mg/mL (25°C)
Partition CoefficientLogP = -1.2
Plasma Protein Binding<30%

Synthesis and Manufacturing

The industrial synthesis of peramivir employs a six-step process starting from Boc-protected methyl (1S,4R)-4-amino-cyclopent-2-enecarboxylate . Key steps include:

  • Cycloaddition: Nitrile oxide addition to the cyclopentene olefin forms the isoxazoline ring with >98% enantiomeric excess .

  • Hydrogenolysis: Catalytic hydrogenation (Pd/C, H₂ 50 psi) cleaves the N–O bond while preserving the cyclopentane stereochemistry .

  • Guanidinylation: Reaction with 1H-pyrazole-1-carboxamidine introduces the critical guanidine moiety at position C4 .
    The final drug substance meets ICH Q3A guidelines with impurity profiles showing <0.15% total related substances by HPLC .

Mechanism of Action and Antiviral Activity

Neuraminidase Inhibition Dynamics

Peramivir's binding affinity (Kᵢ = 0.14 nM for influenza A/H1N1) exceeds oseltamivir carboxylate (Kᵢ = 0.9 nM) due to optimal complementarity with the neuraminidase active site . Molecular dynamics simulations reveal:

  • Hydrogen Bonding: Three stable H-bonds with Arg152, Glu276, and Arg371 anchor the cyclopentane core .

  • Hydrophobic Interactions: The pentyloxy group occupies the 150-cavity, increasing residence time 3-fold versus zanamivir .

Table 2: Comparative Neuraminidase Inhibition (IC₅₀ Values)

Virus StrainPeramivir (nM)Oseltamivir (nM)Zanamivir (nM)
A/H1N1 (pdm09)0.321.452.10
A/H3N20.280.951.80
B/Yamagata1.0512.304.20

Post-Antiviral Immunomodulatory Effects

Recent findings demonstrate peramivir's capacity to suppress LPS-induced cytokine release in murine models:

  • TNF-α Reduction: 68% decrease in serum levels at 60 mg/kg (p < 0.001) .

  • IL-6 Modulation: BALF concentrations dropped from 1,240 pg/mL to 480 pg/mL post-treatment .
    Mechanistic studies identify NF-κB pathway inhibition through IκBα stabilization, reducing nuclear translocation by 42% in THP-1 macrophages .

Clinical Pharmacokinetics and Dosing

Absorption and Distribution

Following single-dose IV administration (600 mg), peramivir achieves:

  • Cₘₐₓ: 46,800 ng/mL at infusion end .

  • AUC₀–∞: 184,000 ng·h/mL .
    Volume of distribution (Vd = 12–18 L) indicates limited tissue penetration, with lung epithelial lining fluid concentrations reaching 35% of plasma levels .

Elimination and Drug Interactions

Hepatic metabolism accounts for <10% of clearance, primarily via CYP3A4-mediated oxidation . Renal excretion dominates, with 90% eliminated unchanged in urine within 24 hours . Dose adjustments are required for creatinine clearance <50 mL/min:

Table 3: Recommended Dosing by Renal Function

Creatinine Clearance (mL/min)Dose Adjustment
≥50600 mg IV x1
30–49200 mg IV x1
10–29100 mg IV x1
<10 (non-dialysis)30 mg IV x1

Therapeutic Efficacy Across Populations

Adult Outpatient Trials

Phase III RCTs (n=1,093) demonstrated:

  • Time to Symptom Resolution: 59.1 hours (peramivir 300 mg) vs. 81.1 hours (placebo), Δ = 22 hours (p = 0.009) .

  • Fever Cessation: Median 28 hours faster than placebo (95% CI 18–36) .

Pediatric Experience

Japanese post-marketing data (n=1,402 children) revealed:

  • Adverse Event Rate: 14.3% (vs. 16.1% placebo) .

  • Efficacy: 92% virologic clearance by day 5 in influenza B patients .

Emerging Applications and Future Directions

Cytokine Storm Management

Preclinical models demonstrate peramivir's capacity to:

  • Reduce 8 serum cytokines (TNF-α, IFN-γ, IL-6) by 40–68% in LPS-challenged mice .

  • Improve 14-day survival from 20% to 65% in CSS models (p < 0.01) .

Pandemic Preparedness

In vitro studies show maintained activity against avian H5N1 (IC₅₀ = 0.94 nM) and H7N9 (IC₅₀ = 1.12 nM) strains . Computational models predict efficacy against 98.7% of neuraminidase variants in the GISAID database .

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